3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate 3alpha,12alpha-dihydroxy-5beta-pregnan-20-one diacetate is a steroid ester that is 5beta-pregnane substituted by an oxo group at position 20 and acetoxy groups at positions 3 and 12. It is a steroid ester, an acetate ester and a 20-oxo steroid. It derives from a hydride of a 5beta-pregnane.
Brand Name: Vulcanchem
CAS No.: 15991-93-2
VCID: VC21029713
InChI: InChI=1S/C25H38O5/c1-14(26)20-8-9-21-19-7-6-17-12-18(29-15(2)27)10-11-24(17,4)22(19)13-23(25(20,21)5)30-16(3)28/h17-23H,6-13H2,1-5H3/t17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
SMILES: CC(=O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C
Molecular Formula: C25H38O5
Molecular Weight: 418.6 g/mol

3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate

CAS No.: 15991-93-2

Cat. No.: VC21029713

Molecular Formula: C25H38O5

Molecular Weight: 418.6 g/mol

* For research use only. Not for human or veterinary use.

3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate - 15991-93-2

Specification

Description 3alpha,12alpha-dihydroxy-5beta-pregnan-20-one diacetate is a steroid ester that is 5beta-pregnane substituted by an oxo group at position 20 and acetoxy groups at positions 3 and 12. It is a steroid ester, an acetate ester and a 20-oxo steroid. It derives from a hydride of a 5beta-pregnane.
CAS No. 15991-93-2
Molecular Formula C25H38O5
Molecular Weight 418.6 g/mol
IUPAC Name [(3R,5R,8R,9S,10S,12S,13S,14S,17S)-17-acetyl-12-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C25H38O5/c1-14(26)20-8-9-21-19-7-6-17-12-18(29-15(2)27)10-11-24(17,4)22(19)13-23(25(20,21)5)30-16(3)28/h17-23H,6-13H2,1-5H3/t17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
Standard InChI Key VYZPGMGWYUEREY-LCLDLZHKSA-N
Isomeric SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C
SMILES CC(=O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C
Canonical SMILES CC(=O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C

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